

Ji-101 Kinase Selectivity Profile: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101 is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that has demonstrated significant potential in preclinical and early clinical studies as an anti-angiogenic agent. Its primary mechanism of action involves the potent and selective inhibition of three key receptor tyrosine kinases (RTKs) critically involved in tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR- β), and Ephrin type-B receptor 4 (EphB4).[1][2] This document provides a comprehensive technical guide on the kinase selectivity profile of **Ji-101**, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of Ji-101

Ji-101 has been characterized as a highly selective and potent angiogenesis inhibitor.[3] Preclinical studies have demonstrated its high potency against its primary targets.

Primary Target Kinase Inhibition

Ji-101 exhibits potent inhibitory activity against VEGFR-2, PDGFR-β, and EphB4 in both enzymatic and cell-based assays. The reported potency for these primary targets is in the nanomolar range, highlighting its efficacy in disrupting key angiogenic signaling pathways.



Target Kinase	Potency (IC50/Kd)	Assay Type(s)	Reference(s)
VEGFR-2	<100 nM	Enzymatic and Cell- based assays	[3]
PDGFR-β	<100 nM	Enzymatic and Cell- based assays	[3]
EphB4	<100 nM	Enzymatic and Cell- based assays	[3]

Broad Kinase Selectivity Screening

To assess the broader selectivity profile and potential off-target effects, **Ji-101** was screened against a large panel of kinases.

A comprehensive kinase cross-screening was performed using the Ambit KinomeScan[™] platform, evaluating the binding affinity of **Ji-101** against a panel of 445 kinases.[3] The results of this extensive screening demonstrated a high degree of selectivity for its primary angiogenic targets.

Of the 445 kinases tested, only 23 kinases showed a dissociation constant (Kd) of less than 3000 nM.[3] This indicates a very low potential for off-target activity at therapeutic concentrations. A selectivity score (S10) of less than 0.15 was also reported, further underscoring its specificity.[3] While the specific identities of these 23 kinases and their precise Kd values are not publicly available in the reviewed literature, the overall data strongly support the classification of **Ji-101** as a highly selective kinase inhibitor.

Experimental Protocols

The kinase selectivity profile of **Ji-101** was determined using a combination of standard enzymatic assays, cell-based functional assays, and a comprehensive binding assay platform.

Enzymatic and Cell-Based Assays

Initial characterization of **Ji-101**'s inhibitory activity was performed using enzymatic and cell-based assays.[3]



- Enzymatic Assays: These assays directly measure the ability of Ji-101 to inhibit the catalytic activity of its target kinases. Typically, this involves incubating the purified kinase enzyme with its specific substrate and ATP in the presence of varying concentrations of the inhibitor.
 The extent of substrate phosphorylation is then quantified to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
- Cell-Based Assays: To confirm the activity of **Ji-101** in a more physiologically relevant context, cell-based assays were utilized.[3] These assays typically involve treating cultured cells that express the target receptors (VEGFR-2, PDGFR-β, EphB4) with their respective ligands to stimulate receptor autophosphorylation. The inhibitory effect of **Ji-101** is then assessed by measuring the reduction in receptor phosphorylation, often via techniques like Western blotting or ELISA.

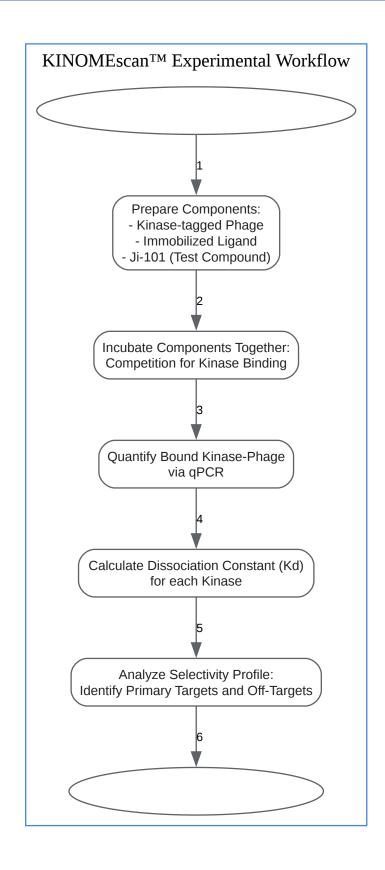
KINOMEscan™ Broad Kinase Profiling

The comprehensive selectivity profiling of **Ji-101** was conducted using the KINOMEscan[™] competition binding assay platform. This methodology provides a quantitative measure of the binding affinity (Kd) of a compound to a large number of kinases.

The KINOMEscan™ assay involves the following key steps:

- Kinase-tagged Phage: Each kinase in the panel is fused to a T7 bacteriophage.
- Immobilized Ligand: A proprietary, active-site directed ligand is immobilized on a solid support.
- Competition: The kinase-tagged phage, the test compound (Ji-101), and the immobilized ligand are incubated together. Ji-101 competes with the immobilized ligand for binding to the kinase's active site.
- Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.
- Kd Determination: By measuring the amount of bound kinase at various concentrations of the test compound, a dissociation constant (Kd) can be accurately calculated, providing a direct measure of binding affinity.





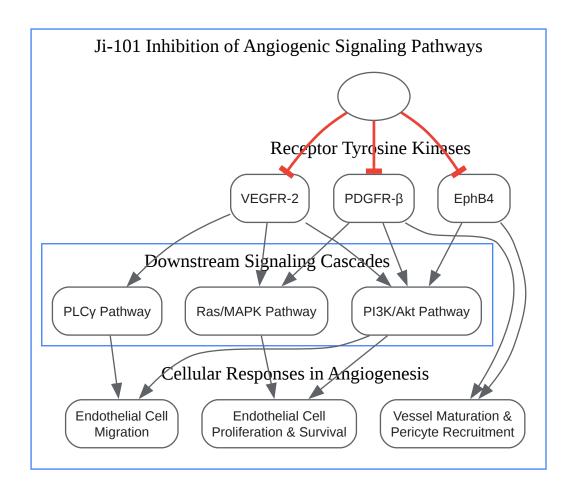
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KINOMEscan™ Experimental Workflow Diagram.



Signaling Pathways Modulated by Ji-101

Ji-101 exerts its anti-angiogenic effects by simultaneously inhibiting the signaling pathways mediated by VEGFR-2, PDGFR-β, and EphB4. These pathways are crucial for the various stages of angiogenesis, including endothelial cell proliferation, migration, survival, and vessel maturation.



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Ji-101 Signaling Pathway Inhibition.

By blocking these critical signaling nodes, **Ji-101** effectively inhibits the formation of new blood vessels that are essential for tumor growth and metastasis. The unique combination of targeting EphB4 in addition to the well-established VEGFR and PDGFR pathways distinguishes **Ji-101** from other anti-angiogenic agents and may offer a broader and more durable therapeutic effect.



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